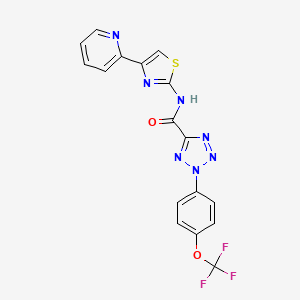

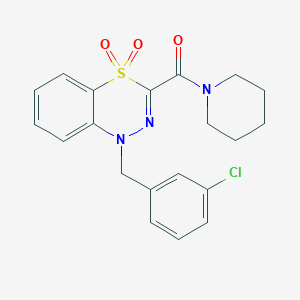

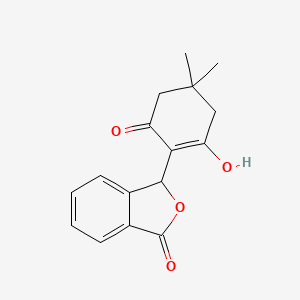

![molecular formula C10H12N4 B2850150 N-isopropylpyrido[2,3-d]pyrimidin-4-amine CAS No. 1796869-29-8](/img/structure/B2850150.png)

N-isopropylpyrido[2,3-d]pyrimidin-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-isopropylpyrido[2,3-d]pyrimidin-4-amine” is a derivative of pyrimidine, a heterocyclic aromatic compound that occurs widely in nature . It’s a part of a series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .

Synthesis Analysis

The synthesis of “N-isopropylpyrido[2,3-d]pyrimidin-4-amine” involves acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7‐deazapurine) ring with various amines . The synthesis process has been characterized by 1H and 13C NMR spectrometry .Molecular Structure Analysis

The molecular structure of “N-isopropylpyrido[2,3-d]pyrimidin-4-amine” is characterized by a pyrimidine ring, which is a heterocyclic aromatic compound. The structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-isopropylpyrido[2,3-d]pyrimidin-4-amine” include acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7‐deazapurine) ring with various amines .科学研究应用

Antiproliferative Agents

Compounds containing the pyrido[2,3-d]pyrimidin-4-amine structure have been identified as potential antiproliferative agents. This application is significant in the development of cancer therapies, as these compounds can inhibit the growth and multiplication of cancer cells. A notable compound in this category is API-1, which belongs to the pyrido[2,3-d]pyrimidin-5-one derivatives and has shown promising results as an antiproliferative agent .

Antimicrobial Activity

The pyrido[2,3-d]pyrimidin-4-amine derivatives exhibit a broad spectrum of antimicrobial activities. These compounds have been tested against various bacterial and fungal strains, showing effectiveness in inhibiting microbial growth. This makes them valuable in the search for new antibiotics and antifungal agents .

Anti-inflammatory and Analgesic Properties

Research has demonstrated that certain derivatives of pyrido[2,3-d]pyrimidin-4-amine possess anti-inflammatory and analgesic properties. These compounds can be used to develop new medications for treating conditions associated with inflammation and pain, such as arthritis and neuropathic pain .

Hypotensive Effects

Some pyrido[2,3-d]pyrimidin-4-amine derivatives have been found to exhibit hypotensive effects, meaning they can lower blood pressure. This application is particularly relevant for the treatment of hypertension and related cardiovascular diseases .

Antihistaminic Activity

The antihistaminic activity of pyrido[2,3-d]pyrimidin-4-amine derivatives makes them candidates for the development of new antihistamines. These compounds can potentially be used to treat allergic reactions by blocking the action of histamine .

Kinase Inhibition

Pyrido[2,3-d]pyrimidin-4-amine derivatives have been identified as inhibitors of various kinases, such as tyrosine kinases and cyclin-dependent kinases (CDKs). This is particularly important in cancer research, as kinase inhibitors can be used to control cell growth and proliferation. Noteworthy among these inhibitors is TKI-28, a tyrosine kinase inhibitor, and compounds that act as CDK inhibitors .

作用机制

Target of Action

Pyridopyrimidines, a class of compounds to which this molecule belongs, are known to target several therapeutic targets .

Mode of Action

It’s known that pyridopyrimidines interact with their targets to exert their biological effects .

Biochemical Pathways

Pyridopyrimidines are known to affect various biochemical pathways, leading to a wide range of biological activities .

Pharmacokinetics

It’s known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially impact the bioavailability of N-(propan-2-yl)pyrido[2,3-d]pyrimidin-4-amine.

Result of Action

Pyridopyrimidines are known to exhibit a wide range of biological activities .

安全和危害

While specific safety and hazards related to “N-isopropylpyrido[2,3-d]pyrimidin-4-amine” are not mentioned in the retrieved sources, general safety measures for handling similar compounds include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

未来方向

The future directions for “N-isopropylpyrido[2,3-d]pyrimidin-4-amine” could involve further exploration of its potential applications in medicinal chemistry, given its promising properties. It’s part of a series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives, which have demonstrated moderate activity, and two products have exhibited good antibacterial and antifungal activity .

属性

IUPAC Name |

N-propan-2-ylpyrido[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7(2)14-10-8-4-3-5-11-9(8)12-6-13-10/h3-7H,1-2H3,(H,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGAMMPRXNPHTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=NC2=C1C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

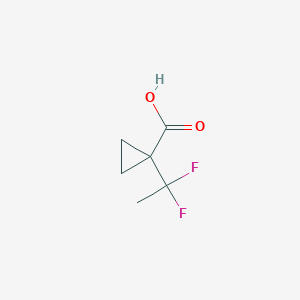

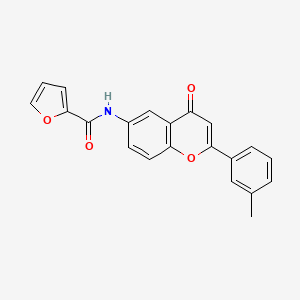

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(methylthio)phenyl)propanamide](/img/structure/B2850070.png)

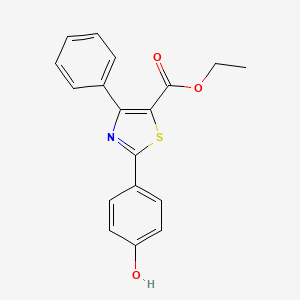

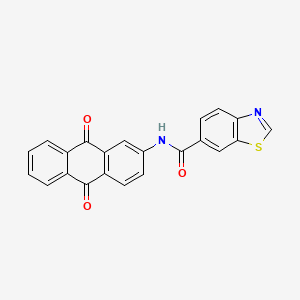

![N-(4-methoxybenzyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2850071.png)

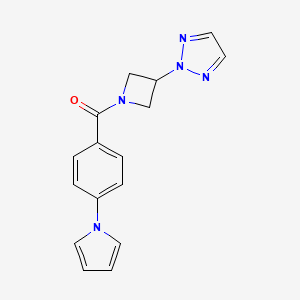

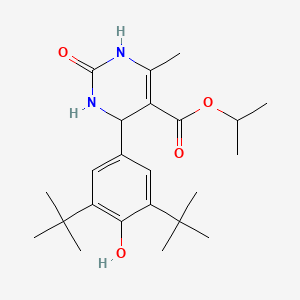

![4-tert-butyl-N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]benzohydrazide](/img/structure/B2850087.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2850088.png)